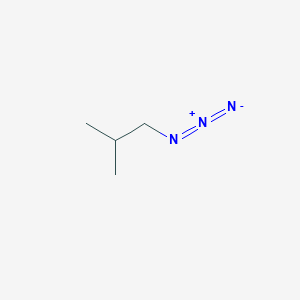
Azido-isobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-isobutane, also known as 2-methylpropyl azide or Togni’s reagent, is a chemical compound that has gained increasing interest in the fields of pharmaceuticals and materials science due to its unique properties. It contains 15 bonds in total, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 positively charged Nitrogen .
Synthesis Analysis
The synthesis of azido compounds like Azido-isobutane often involves diazotransfer reactions . Various strategies have been developed to bypass the inherent reactivity of P(III) species with azides according to the Staudinger reaction . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to this inherent reactivity .Molecular Structure Analysis
Azido-isobutane contains a total of 16 atoms, including 9 Hydrogen atoms, 4 Carbon atoms, and 3 Nitrogen atoms . It also contains 15 bonds in total, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 positively charged Nitrogen .Chemical Reactions Analysis
Azides, including Azido-isobutane, are known for their reactivity in substitution reactions . They can undergo reactions with primary and secondary alkyl halides and sulfonates, resulting in alkyl azides . Azides also react with halogenated organics to form explosive organic azides .Physical And Chemical Properties Analysis
Azido-isobutane is a small and stable modification that is rarely encountered in living organisms . It does not show any reactivity towards endogenous functional groups and is chemically engineered into the biomolecule of interest .Applications De Recherche Scientifique
- Organic azides are key motifs in compounds of relevance to chemical biology .
- They serve as useful building blocks due to their remarkable reactivity .
- They have been used to investigate mechanisms of DNA cleavage in vitro .
- Organic azides have remarkable biological activity in pharmaceutical chemistry .
- They are potential precursors of N-containing structural motifs .
- They have received great attention in medicinal chemistry .
- Organic azides have also received great attention in materials science .
- They are used in the production of luminophores and sensors for metals .
- Their propensity to release nitrogen by thermal activation or photolysis makes them interesting as highly energetic materials .
- Organic azide-driven difunctionalization of olefins has been a hot topic in recent years .
- This process could introduce two chemical bonds into substrates simultaneously .
- The hydroazidation of olefins has been significantly developed .
- Organic azides have been used in the synthesis of α-azido ketones .
- They serve as useful building blocks due to their remarkable reactivity .
- The development of efficient protocols to synthesize these compounds is of great significance .
- Organic azides have synthesized various heterocycles of the five-member ring with one heteroatom, such as pyrroles .
- They are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .
- They have been used in the synthesis of various heterocycles from organic azides .
Chemical Biology
Medicinal Chemistry
Materials Science
Difunctionalization of Olefins
Synthesis of α-Azido Ketones
Synthesis of Heterocycles
- α-Azido ketones are very versatile and valuable synthetic intermediates, known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation .
- α-Azido ketones have been employed for the synthesis of a number of biologically important heterocyclic compounds .
- They produce synthetically useful intermediates such as α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols .
- α-Azido ketones react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction .
- Isobutane, which Azido-isobutane is derived from, has been used as a reagent gas for positive- and negative-mode chemical ionization mass spectrometry (CI-MS) .
- Isobutane produces superior analyte signal abundance to methane .
- By diluting isobutane in an inert buffer gas, isobutane CI-MS experiments were made as practical to use as methane CI-MS experiments but with superior analytical performance .
Synthesis of α-Azido Ketones
Chemical Ionization Mass Spectrometry
Safety And Hazards
Azides, including Azido-isobutane, pose a high explosion hazard when exposed to heat . They are also very acutely toxic and may be fatal if inhaled, absorbed through the skin, or swallowed . They pose a health hazard to eyes, skin, lungs, the central nervous system and the brain, cardiovascular system, and kidneys .
Propriétés
IUPAC Name |
1-azido-2-methylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c1-4(2)3-6-7-5/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFMIKDVSNKOBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483016 |
Source


|
| Record name | azido-isobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-isobutane | |
CAS RN |
13686-31-2 |
Source


|
| Record name | azido-isobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)







